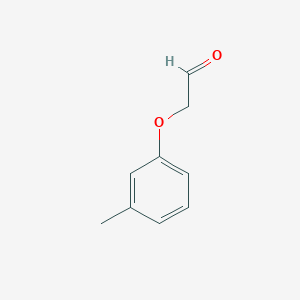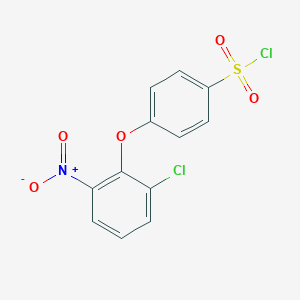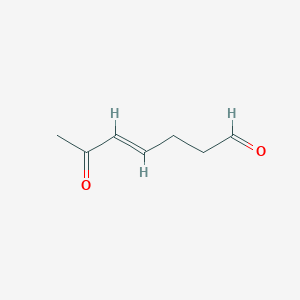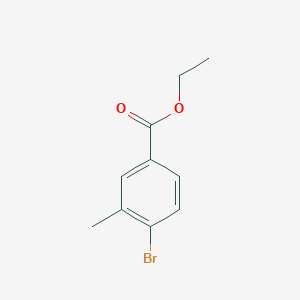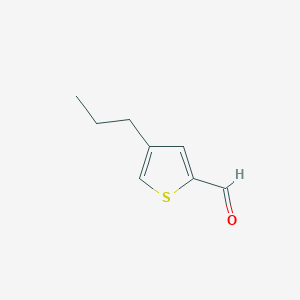
4-Propylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in the field of organic synthesis and has gained significant attention due to its unique properties.
Scientific Research Applications
4-Propylthiophene-2-carbaldehyde has several scientific research applications. It is commonly used in the synthesis of organic compounds, and it has been found to be an effective precursor for the synthesis of various drugs and bioactive molecules. Additionally, it has been used in the field of material science to develop new materials with unique properties.
Mechanism Of Action
The mechanism of action of 4-Propylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as an oxidizing agent and a reducing agent in various chemical reactions. It has been shown to undergo oxidation and reduction reactions with various substrates, leading to the formation of new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde are not well studied. However, it has been found to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Propylthiophene-2-carbaldehyde in lab experiments is its high reactivity and versatility. It can be used as a precursor for the synthesis of various compounds, and it can undergo a wide range of chemical reactions. However, one of the limitations of using 4-Propylthiophene-2-carbaldehyde is its toxicity. It can be toxic to living organisms and may require special handling and disposal procedures.
Future Directions
There are several future directions for the research and development of 4-Propylthiophene-2-carbaldehyde. One potential direction is the synthesis of new compounds using 4-Propylthiophene-2-carbaldehyde as a precursor. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde. Finally, the development of new methods for the synthesis of 4-Propylthiophene-2-carbaldehyde may lead to more efficient and cost-effective production methods.
Synthesis Methods
The synthesis of 4-Propylthiophene-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Propylthiophenol with an oxidizing agent such as chromic acid or potassium permanganate. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic acid, and the resulting product is 4-Propylthiophene-2-carbaldehyde.
properties
CAS RN |
163461-00-5 |
|---|---|
Product Name |
4-Propylthiophene-2-carbaldehyde |
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
4-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-8(5-9)10-6-7/h4-6H,2-3H2,1H3 |
InChI Key |
YDIKORAONFLLOF-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1)C=O |
Canonical SMILES |
CCCC1=CSC(=C1)C=O |
synonyms |
2-Thiophenecarboxaldehyde, 4-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



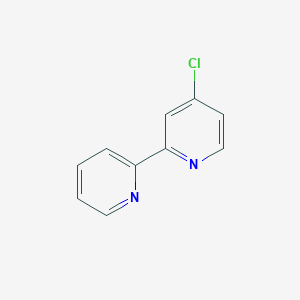
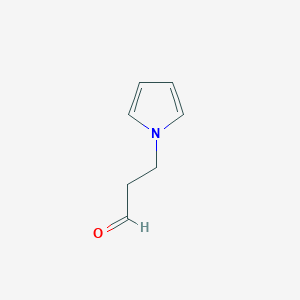
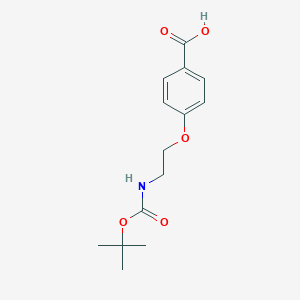
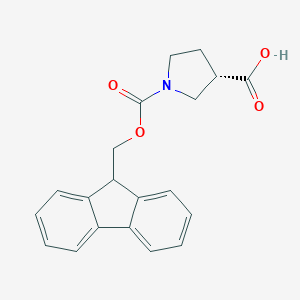
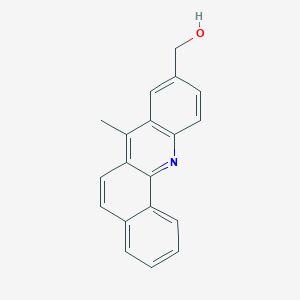

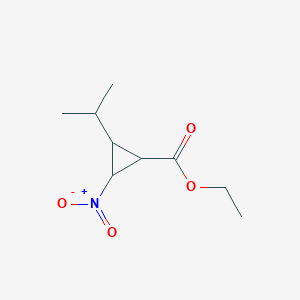
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
